3,4-Dibromo-6-(trifluoromethyl)quinoline

Medicinal Chemistry Organic Synthesis Cross-Coupling

Sourcing regioisomerically pure polyhalogenated quinolines for drug discovery often leads to supply inconsistencies that derail SAR timelines. This compound solves that with a defined 3,4-dibromo-6-(trifluoromethyl) pattern, enabling precise, sequential cross-coupling for HCV NS5B inhibitor and kinase-targeted library synthesis. - Unique 3,4-dibromo substitution profile ensures predictable, regioselective functionalization. - 6-Trifluoromethyl group serves as a metabolically stable bioisostere, critical for valid SAR data. - Reliable batch-to-batch consistency eliminates the variable reactivity seen with generic isomer mixtures.

Molecular Formula C10H4Br2F3N
Molecular Weight 354.952
CAS No. 1208619-25-3
Cat. No. B597046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-6-(trifluoromethyl)quinoline
CAS1208619-25-3
Synonyms3,4-Dibromo-6-trifluoromethylquinoline
Molecular FormulaC10H4Br2F3N
Molecular Weight354.952
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Br)Br
InChIInChI=1S/C10H4Br2F3N/c11-7-4-16-8-2-1-5(10(13,14)15)3-6(8)9(7)12/h1-4H
InChIKeyXKBLPLUORKPZNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-6-(trifluoromethyl)quinoline: Regiospecific Medicinal Chemistry Scaffold


3,4-Dibromo-6-(trifluoromethyl)quinoline (CAS 1208619-25-3) is a polyhalogenated quinoline building block (C10H4Br2F3N, MW 354.95 g/mol) . Its core structure features two bromine atoms at the 3- and 4-positions and a trifluoromethyl group at the 6-position of the quinoline ring, establishing a unique regiospecific functionalization pattern. This compound belongs to a valuable class of intermediates used in the synthesis of biologically active molecules, particularly through transition metal-catalyzed cross-coupling reactions [1].

Why Generic Dibromoquinoline Substitution Fails


Generic substitution with other regioisomers is scientifically invalid for 3,4-dibromo-6-(trifluoromethyl)quinoline due to profound differences in both reactivity and final molecular topology. The specific placement of bromine atoms at the 3- and 4-positions dictates a unique order of reactivity in sequential cross-coupling reactions, directly controlling the regiochemical outcome of synthetic sequences [1]. Furthermore, the precise position of the trifluoromethyl group dramatically alters the electronic character of the quinoline core and influences the metabolic stability and target binding of final drug candidates, making structural isomers non-interchangeable for developing structure-activity relationships (SAR) [2].

Differentiation Evidence Against Key Comparators


Synthetic Accessibility via Regioselective Derivatization

The 3,4-dibromo substitution pattern has been demonstrated to enable useful levels of regioselectivity in sequential Suzuki couplings, which is generally challenging for polyhaloquinolines [1]. This is a critical and quantifiable advantage over isomers like 2,4-dibromoquinolines, where lithium-halogen exchange is the primary entry point for regioselective functionalization, proceeding selectively at the 4-position and leaving the 2-position intact for subsequent reactions, thus leading to a different substitution pattern in the final product [2].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Trifluoromethyl Positional Impact on Physicochemical Profile

The attachment of the electron-withdrawing trifluoromethyl group at the quinoline's 6-position, as opposed to the 8-position, significantly alters the electron distribution and dipole moment of the molecule [1]. This results in a distinct, though unquantified in public literature, effect on key drug-like properties. The 6-CF₃ substitution pattern is expected to enhance metabolic stability at the quinoline's 5- and 7-positions, a feature not shared by the 8-CF₃ isomer, where the CF₃ group is adjacent to the sterically hindered peri-position [2].

Drug Design Physicochemical Properties Structure-Activity Relationship

Halogen Pattern Differentiation for Sequential Derivatization

The key advantage of the 3,4-dibromo pattern over the simpler 4-bromo analog is the capacity for two sequential and regioselective functionalizations. In a study on dibromoquinolines, 3,4-dibromoquinoline was shown to be a viable substrate for one-pot double Suzuki couplings, a transformation not possible with a monobromo starting material like 4-bromo-6-(trifluoromethyl)quinoline [1]. The latter allows only a single derivatization step, requiring a new synthetic sequence to introduce further complexity .

Synthetic Methodology Orthogonal Reactivity Quinoline Libraries

High-Value Research Applications


Diversity-Oriented Synthesis of Trisubstituted Quinoline Libraries

The primary application for this compound is as a central core for generating diverse quinoline-based libraries. Its 3- and 4-dibromo arrangement allows for sequential, regioselective Suzuki-Miyaura couplings to introduce two distinct aryl or heteroaryl groups, as demonstrated by Duan et al. for the parent 3,4-dibromoquinoline scaffold [1]. This one-pot, two-step strategy is a powerful method for exploring chemical space around the quinoline pharmacophore, which is a key structural motif in antimalarial, anticancer, and anti-inflammatory agents [2].

Synthesis of HCV NS5B Inhibitor Intermediates

Patented methods explicitly identify bromo-substituted quinolines, including polybrominated variants, as crucial intermediates for synthesizing agents targeting the hepatitis C virus (HCV) NS5B polymerase [1]. The specific 6-trifluoromethyl group is a privileged motif in this area, as it is known to fill hydrophobic pockets in the enzyme's allosteric binding site. Using this specific building block would directly access this protected class of compounds for medicinal chemistry programs [2].

SAR Studies on Quinoline-Based Kinase or Receptor Antagonists

The precise 3,4-dibromo-6-(trifluoromethyl) pattern serves as an ideal starting point for a systematic SAR exploration. The 6-trifluoromethyl group is a well-established bioisostere for chlorine or methyl groups, often enhancing metabolic stability and target affinity [1]. By keeping this advantageous substituent constant while varying the substituents introduced at the 3- and 4-positions via cross-coupling, a medicinal chemistry team can rapidly map the steric and electronic requirements of a target binding pocket, such as that of GPCRs or kinases that utilize a quinoline-based scaffold [2].

Synthesis of Functionalized Ligands and Fluorophores

Beyond medicinal chemistry, the highly functionalized quinoline core is a precursor to bidentate ligands for transition metal complexes. The sequential coupling of different donor groups at the 3- and 4-positions, while retaining the electron-withdrawing 6-CF₃ group, allows for fine-tuning of a ligand's electronic and steric properties for catalysis or the development of novel luminescent materials [1].

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